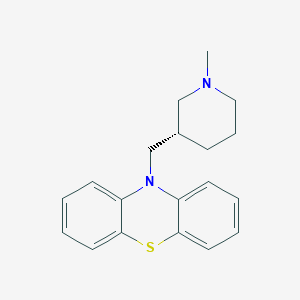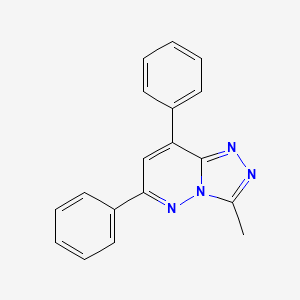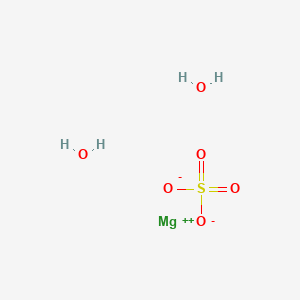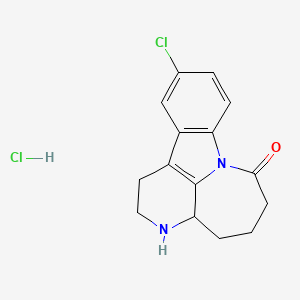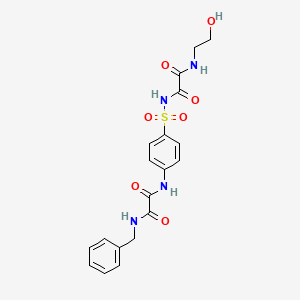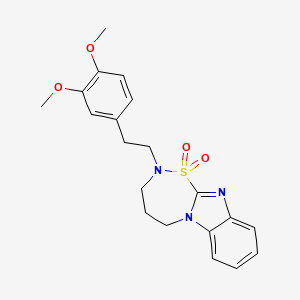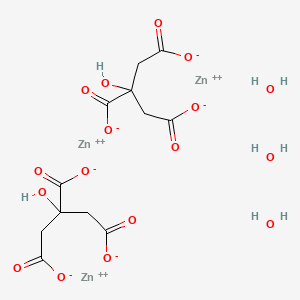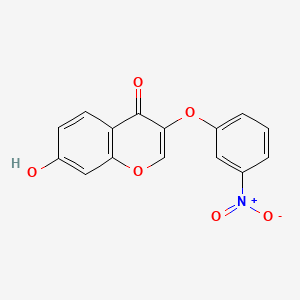
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-nitrophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-nitrophenoxy)- is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran core structure with a hydroxy group at the 7th position and a nitrophenoxy group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-nitrophenoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-4H-1-benzopyran-4-one and 3-nitrophenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sulfuric acid or hydrochloric acid.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxy group of 7-hydroxy-4H-1-benzopyran-4-one reacts with the nitrophenol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-nitrophenoxy)- can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-nitrophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 7-hydroxy-3-(3-aminophenoxy)-4H-1-benzopyran-4-one.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 7-hydroxy-3-(3-aminophenoxy)-4H-1-benzopyran-4-one.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-nitrophenoxy)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-nitrophenoxy)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various cellular pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: This compound has a methoxy group instead of a nitro group, leading to different chemical and biological properties.
4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-hydroxyphenyl)-: The presence of a hydroxy group at the 2nd position of the phenyl ring results in distinct reactivity and applications.
4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxy-:
Uniqueness
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-nitrophenoxy)- is unique due to the presence of the nitrophenoxy group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
137988-03-5 |
|---|---|
Molecular Formula |
C15H9NO6 |
Molecular Weight |
299.23 g/mol |
IUPAC Name |
7-hydroxy-3-(3-nitrophenoxy)chromen-4-one |
InChI |
InChI=1S/C15H9NO6/c17-10-4-5-12-13(7-10)21-8-14(15(12)18)22-11-3-1-2-9(6-11)16(19)20/h1-8,17H |
InChI Key |
QLRUHMDJMHCUJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


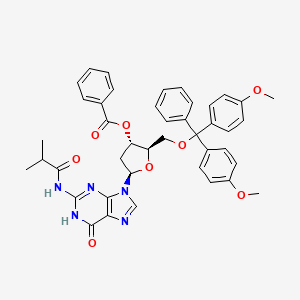
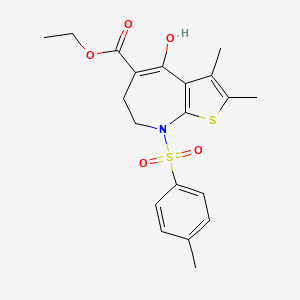
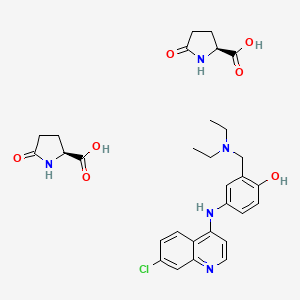
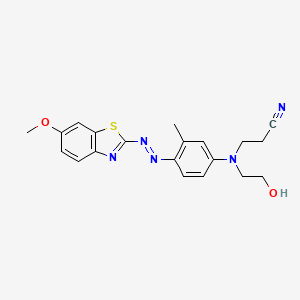
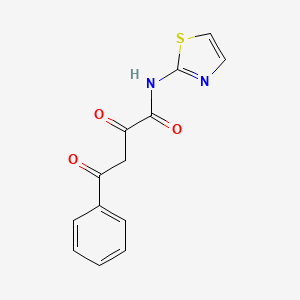
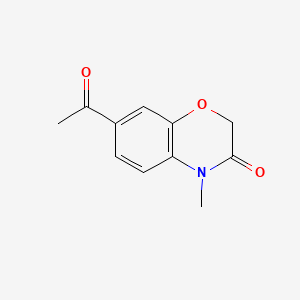
![N,N-bis[(4-chlorophenyl)methyl]-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709234.png)
